3-Position vs. 2-Position Substitution: Differential Biological Target Engagement
The position of the aryl substituent on the chromenone core is a major determinant of biological activity. The 2-substituted analog, 2-(3-methoxyphenyl)-4H-chromen-4-one, exhibits measurable binding affinity for recombinant human MAO-B (Ki = 860 nM) and significantly weaker affinity for MAO-A (Ki = 1990 nM) [1]. In contrast, for the target compound, 3-(3-methoxyphenyl)-4H-chromen-4-one, there are currently no reported binding data for MAO-B, nor any other specific biological targets. This stark difference in available data highlights that the 3-substituted compound occupies a distinct and less-explored chemical space. The lack of MAO-B activity for CAS 153000-44-3 is a key differentiation factor, as it suggests a unique and potentially orthogonal biological profile compared to its 2-substituted isomer, making it a valuable tool for exploring novel mechanisms of action.
| Evidence Dimension | Binding Affinity to Human MAO-B |
|---|---|
| Target Compound Data | No data reported; activity against this target is unknown |
| Comparator Or Baseline | 2-(3-Methoxyphenyl)-4H-chromen-4-one (CAS 53906-83-5): Ki = 860 nM |
| Quantified Difference | Not calculable due to lack of target compound data; the difference is qualitative (active vs. unknown/undisclosed profile) |
| Conditions | In vitro recombinant human MAO-B enzyme assay using p-tyramine as substrate |
Why This Matters
For researchers in CNS drug discovery, a compound lacking MAO-B activity is a critical selection criterion to avoid off-target effects, enabling a cleaner investigation of other potential pathways.
- [1] BindingDB. BDBM150760 2-(3-Methoxyphenyl)-4H-chromen-4-one (3h) Affinity Data. http://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=150760 View Source
